molecular formula C14H13NO2S B11474063 7-(4-methoxyphenyl)-6,7-dihydrothieno[3,2-b]pyridin-5(4H)-one

7-(4-methoxyphenyl)-6,7-dihydrothieno[3,2-b]pyridin-5(4H)-one

Cat. No.: B11474063
M. Wt: 259.33 g/mol
InChI Key: ORXDHDMEEPUIFB-UHFFFAOYSA-N
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Description

7-(4-METHOXYPHENYL)-4H,5H,6H,7H-THIENO[3,2-B]PYRIDIN-5-ONE is a heterocyclic compound that features a thieno[3,2-b]pyridine core structure. This compound is of significant interest due to its potential applications in medicinal chemistry and material science. The presence of the methoxyphenyl group enhances its chemical properties, making it a valuable scaffold for drug development and other scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(4-METHOXYPHENYL)-4H,5H,6H,7H-THIENO[3,2-B]PYRIDIN-5-ONE typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Thieno[3,2-b]pyridine Core: This can be achieved through cyclization reactions involving appropriate starting materials such as 2-aminothiophenes and α,β-unsaturated carbonyl compounds.

    Introduction of the Methoxyphenyl Group: This step often involves electrophilic aromatic substitution reactions where the methoxyphenyl group is introduced onto the thieno[3,2-b]pyridine core.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, focusing on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

7-(4-METHOXYPHENYL)-4H,5H,6H,7H-THIENO[3,2-B]PYRIDIN-5-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can be performed to introduce different functional groups onto the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid and sulfuric acid.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

7-(4-METHOXYPHENYL)-4H,5H,6H,7H-THIENO[3,2-B]PYRIDIN-5-ONE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 7-(4-METHOXYPHENYL)-4H,5H,6H,7H-THIENO[3,2-B]PYRIDIN-5-ONE involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    7-(4-METHOXYPHENYL)-2,6-DIPHENYL-2H-PYRAZOLO[4,3-C]PYRIDINE:

    Indole Derivatives: Compounds containing the indole nucleus, known for their diverse biological activities.

    Oxazole Derivatives: Heterocyclic compounds with a wide range of biological and medicinal applications.

Uniqueness

7-(4-METHOXYPHENYL)-4H,5H,6H,7H-THIENO[3,2-B]PYRIDIN-5-ONE is unique due to its specific thieno[3,2-b]pyridine core structure combined with the methoxyphenyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C14H13NO2S

Molecular Weight

259.33 g/mol

IUPAC Name

7-(4-methoxyphenyl)-6,7-dihydro-4H-thieno[3,2-b]pyridin-5-one

InChI

InChI=1S/C14H13NO2S/c1-17-10-4-2-9(3-5-10)11-8-13(16)15-12-6-7-18-14(11)12/h2-7,11H,8H2,1H3,(H,15,16)

InChI Key

ORXDHDMEEPUIFB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2CC(=O)NC3=C2SC=C3

Origin of Product

United States

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